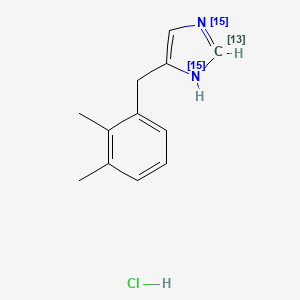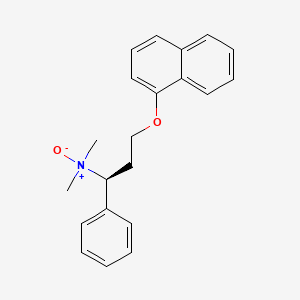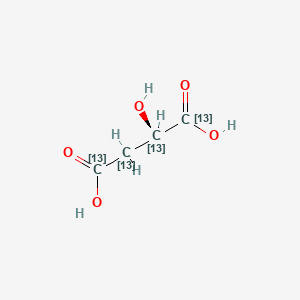![molecular formula C10H5F3OS B13436906 3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)
3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde is a fluorinated thiophene derivative Thiophene derivatives are known for their wide range of applications in various fields, including material science, pharmaceuticals, and organic electronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde typically involves the trifluoromethylation of benzo[b]thiophene followed by formylation. One common method is the photochemical reaction of benzo[b]thiophene with bromotrifluoromethane, which yields a mixture of trifluoromethylated products. The desired 3-(Trifluoromethyl)benzo[b]thiophene is then isolated and subjected to formylation using a Vilsmeier-Haack reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: 3-(Trifluoromethyl)benzo[b]thiophene-6-carboxylic acid.
Reduction: 3-(Trifluoromethyl)benzo[b]thiophene-6-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated thiophene derivatives.
Biology: Investigated for its potential as a selective inhibitor of certain enzymes due to the presence of the trifluoromethyl group.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression and exhibiting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)benzo[b]thiophene-2-carboxaldehyde
- 6-Bromo-3-(trifluoromethyl)benzo[b]thiophene-2-carboxaldehyde
- 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde
Uniqueness
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde is unique due to the position of the trifluoromethyl group and the aldehyde functionality. This specific arrangement imparts distinct electronic properties, making it particularly useful in the development of organic electronic materials and as a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C10H5F3OS |
|---|---|
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-1-benzothiophene-6-carbaldehyde |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-3-6(4-14)1-2-7(8)9/h1-5H |
Clé InChI |
IYPBHXFLFBYYBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C=O)SC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


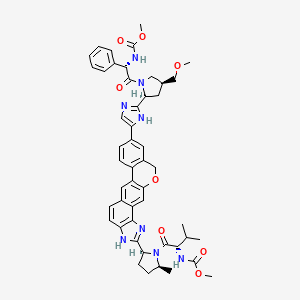

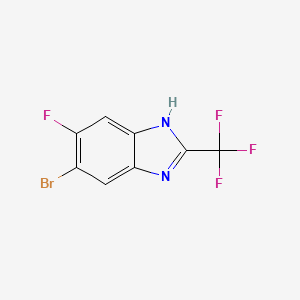
![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)
![[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride](/img/structure/B13436863.png)

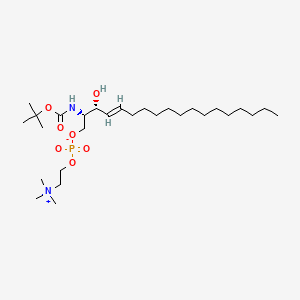
![(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13436878.png)
